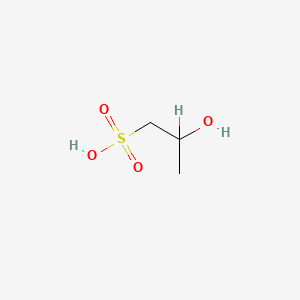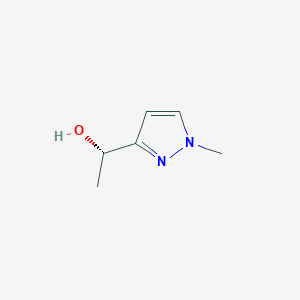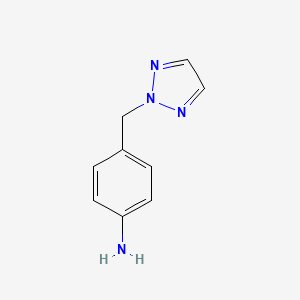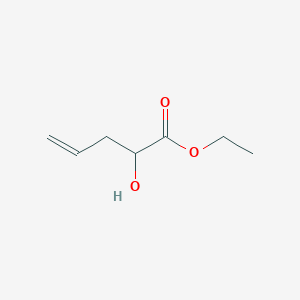
3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Descripción general
Descripción
3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (DMP-4) is a synthetic compound that has been studied for its potential applications in scientific research. DMP-4 has been found to possess a range of interesting properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, DMP-4 has been found to be a useful tool in laboratory experiments due to its low toxicity and stability.
Aplicaciones Científicas De Investigación
3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has also been studied for its potential use in drug delivery systems, as a catalyst in organic synthesis, and as a fluorescent dye.
Mecanismo De Acción
The exact mechanism of action of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is not yet fully understood. However, it is believed that the compound acts by binding to and activating specific receptors in the body, resulting in the production of various signaling molecules that regulate cellular processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators and the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to reduce inflammation and oxidative stress, which are associated with a number of diseases, including cancer. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, as well as to reduce the size of tumors in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid in laboratory experiments has several advantages. The compound is relatively stable and has low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water soluble, making it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential uses of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid are still being explored. Some possible future directions for the compound include its use as a drug delivery system, as a catalyst in organic synthesis, and as a fluorescent dye. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop more efficient methods for its synthesis. Finally, further studies are needed to further explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent.
Propiedades
IUPAC Name |
3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-5-7(11(16)18-3)9(10(14)15)8(6(2)13-5)12(17)19-4/h9,13H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIZLVGRBADFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)








